1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol
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Overview
Description
1-(8-methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol is an aromatic ether.
Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
- Research on similar compounds includes the study of diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, which involves intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones (Pádár et al., 2006).
- Synthesis of novel triazole fatty acid derivatives from acetylenic fatty esters reveals methods for creating diverse chemical structures (Jie et al., 1998).
- The creation of chiral chemzymes, like (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol n,o-methylboronate, illustrates applications in catalysis and synthetic chemistry (Corey et al., 1989).
2. Organic Compound Synthesis
- The reduction of methyl (6S)-7-hydroxy-5,5,9,9-tetramethyl-8-oxa-4-thia-1-azabicyclo[4,3,0]non-2-ene-3-carboxylate demonstrates complex organic reactions and transformations relevant to the study of bicyclic compounds (Kitchin & Stoodley, 1973).
- Synthesis of ABE tricyclic analogues, such as methyllycaconitine, emphasizes the construction of pharmacophore-containing compounds for potential biological activity (Barker et al., 2002).
3. Potential in Medicinal Chemistry
- Studies on the synthesis and tautomerism of 9-azabicyclo[4.2.l]nonan-1-ols indicate the exploration of bicyclic amino-alcohols, potentially useful in medicinal chemistry (Smith et al., 1994).
- The development of the active site model for calcium-containing quinoprotein alcohol dehydrogenases using similar compounds showcases applications in enzyme modeling and biochemistry (Itoh et al., 2000).
Properties
Molecular Formula |
C17H27NO5 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(8-methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol |
InChI |
InChI=1S/C17H27NO5/c1-14(19)15-3-4-16-17(13-15)23-12-10-21-8-6-18(2)5-7-20-9-11-22-16/h3-4,13-14,19H,5-12H2,1-2H3 |
InChI Key |
JKEUHRWYEDMOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCOCCN(CCOCCO2)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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